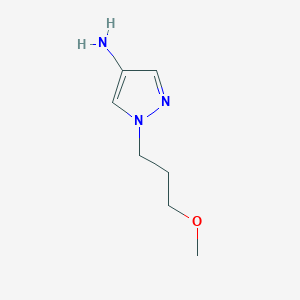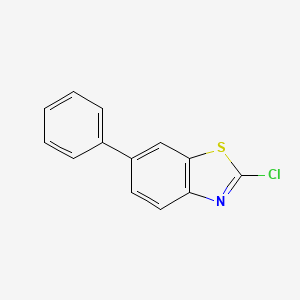
(R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. This method starts with the preparation of ®-3-aminopiperidin-2-one hydrochloride from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods
In industrial settings, the production of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride may involve large-scale synthesis using similar reduction methods. The process is optimized to ensure high yield and purity, often involving recrystallization and purification steps to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter systems, influencing pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride include:
- ®-3-Aminopiperidine dihydrochloride
- (S)-3-Aminopiperidine dihydrochloride
- Pyrrolopyrazine derivatives
Uniqueness
What sets ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring.
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H/t12-;;/m0../s1 |
InChI Key |
VTCVLRYWGCNNHP-LTCKWSDVSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl.Cl |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,7,13,13-tetramethyl-7,13-dihydro-5H-indeno[1,2-b]acridin](/img/structure/B1510930.png)

![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-nitropropan-1-ol](/img/structure/B1510937.png)


![3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1510950.png)
![3-Chloro-4-(imidazo[1,2-a]pyridin-7-yloxy)aniline](/img/structure/B1510951.png)

